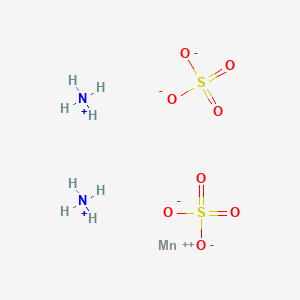

Diammonium manganese bis(sulphate)

Descripción

Propiedades

Número CAS |

13566-22-8 |

|---|---|

Fórmula molecular |

H8MnN2O8S2 |

Peso molecular |

283.15 g/mol |

Nombre IUPAC |

azane;manganese(2+);sulfuric acid;sulfate |

InChI |

InChI=1S/Mn.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |

Clave InChI |

VODGJKZAAVKBAL-UHFFFAOYSA-L |

SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mn+2] |

SMILES canónico |

N.N.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Mn+2] |

Otros números CAS |

13566-22-8 |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Manganese Ammonium Tutton Salt (Manganese(II) Ammonium Sulfate Hexahydrate)

[1]

Executive Summary

Manganese Ammonium Tutton Salt (

Part 1: Physicochemical Framework[1]

Crystal Structure & Symmetry

The salt crystallizes in the monoclinic space group

-

Lattice Parameters:

, -

Coordination Environment: The

ion is surrounded by six water molecules in a distorted octahedron. Unlike

Electronic Configuration

-

Ion: Manganese(II) (

)[1] -

Ground State:

(High Spin)[1] -

Spin Multiplicity:

[1] -

Orbital Angular Momentum:

(Quenched)[1]

Structural Logic Diagram

The following diagram illustrates the hierarchical organization of the Tutton salt, from atomic constituents to functional magnetic units.

Caption: Hierarchical assembly of Manganese Ammonium Tutton Salt, highlighting the isolation of magnetic centers essential for low-temperature paramagnetism.[1]

Part 2: Magnetic Properties at Low Temperature

Spin Hamiltonian

The magnetic behavior is described by the spin Hamiltonian for an

Where:

- : Bohr magneton.

-

: Landé g-factor (Isotropic

- : Axial Zero-Field Splitting parameter.

- : Rhombic Zero-Field Splitting parameter.

Magnetic Constants Table

The following values are critical for simulating EPR spectra or calculating heat capacity for cooling applications.

| Parameter | Symbol | Value (Approx.) | Unit | Significance |

| Spin Quantum Number | - | High magnetic entropy ( | ||

| g-factor | - | Indicates quenched orbital angular momentum. | ||

| Axial ZFS | Determines low-T energy level splitting.[1] | |||

| Rhombic ZFS | Indicates deviation from perfect axial symmetry.[1] | |||

| Curie Constant | Derived from | |||

| Ordering Temp | Lower limit for paramagnetic cooling utility. |

Adiabatic Demagnetization (Magnetic Cooling)

This salt is a classic refrigerant for reaching temperatures below 1 K.[1] The process exploits the entropy difference between magnetized and unmagnetized states.

Mechanism:

-

Isothermal Magnetization: An external field (

) aligns the spins at constant temperature ( -

Adiabatic Isolation: The sample is thermally isolated.

-

Adiabatic Demagnetization: The field is removed. To conserve entropy (

), the temperature of the spin system drops drastically.[1]

The final temperature (

Caption: Thermodynamic cycle of Adiabatic Demagnetization. The transition from State 2 to State 3 converts magnetic order into thermal cooling.

Part 3: Experimental Protocols

Synthesis of High-Purity Single Crystals

To ensure consistent magnetic properties, crystals must be grown free of defects and transition metal impurities (e.g., Fe, Cu).

Reagents:

-

Manganese(II) Sulfate Monohydrate (

) - >99.9% purity.[1] -

Ammonium Sulfate (

) - >99.9% purity.[1] -

Deionized Water (

). -

Sulfuric Acid (

) - Trace, for pH adjustment.[1]

Protocol:

-

Stoichiometric Mixing: Dissolve equimolar amounts of

and-

Note: A slight excess of

(1-2%) can suppress hydrolysis.[1]

-

-

Filtration: Filter the solution through a 0.22

membrane to remove insoluble particulates (dust/nucleation sites). -

Acidification: Adjust pH to ~4.0 using dilute

to prevent the formation of hydroxides. -

Crystallization: Place the solution in a dust-free environment at constant temperature (20-25°C). Allow slow evaporation over 2-3 weeks.

-

Critical: Rapid evaporation yields polycrystals with occlusions. Slow growth yields large, clear monoclinic prisms.

-

-

Harvesting: Remove crystals, wash briefly with cold ethanol (to remove surface mother liquor), and dry in air.

Low-Temperature Susceptibility Measurement

Objective: Validate the paramagnetic nature and determine the Curie constant.

Setup:

-

SQUID Magnetometer (e.g., Quantum Design MPMS).[1]

-

Sample mass: ~10-20 mg (single crystal preferred to avoid packing errors).

Procedure:

-

Mounting: Orient the crystal with the

-axis (or desired axis) parallel to the field if studying anisotropy. For powder averages, crush a small crystal. -

Sequence:

-

Cool to 1.8 K in Zero Field (ZFC).

-

Apply weak field (

Gauss).[1] Note: High fields can saturate the -

Measure Moment (

) vs. Temperature (

-

-

Analysis: Plot

vs-

Expect linearity (Curie-Weiss Law):

.[1] -

For Mn Tutton salt,

should be very small (

-

Part 4: Applications in Spectroscopy (DNP)

Beyond cryogenics, Mn Tutton salt is relevant in Dynamic Nuclear Polarization (DNP) .[1] The

-

Mechanism: Microwave irradiation near the electron Larmor frequency transfers the high electron spin polarization to coupled nuclear spins (e.g.,

, -

Advantage: The broad EPR linewidth of Mn(II) (due to ZFS and hyperfine coupling) allows for wide-bandwidth excitation, useful for specific DNP regimes.[1]

References

-

Bleaney, B., & Ingram, D. J. E. (1951). Paramagnetic resonance in hydrated manganese salts. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 205(1082), 336-356. Link

-

Steenland, M. J., van der Marel, L. C., de Klerk, D., & Gorter, C. J. (1949).[3][4] The magnetic behaviour of copper potassium tutton salt and manganese ammonium tutton salt at very low temperatures. Physica, 15(8-9), 906-912.[1] Link[3]

-

Ambler, E., & Hudson, R. P. (1955). Magnetic Cooling.[3] Reports on Progress in Physics, 18(1), 251.[1][3] Link[1]

-

Misra, S. K. (1996).[1] Handbook of Electron Spin Resonance: Data Sources, Computer Technology, Relaxation, and Endor. Academic Press. (Reference for ZFS parameters).

-

Corzilius, B. (2020). High-field dynamic nuclear polarization with high-spin transition metal ions. Magnetic Resonance in Chemistry, 58, 1085. Link

Electronic Configuration of Mn²⁺ in Ammonium Sulfate Double Salts

A Technical Guide for Structural Biology & Spectroscopy Applications[1][2]

Executive Summary

This guide dissects the electronic and spectroscopic properties of Ammonium Manganese(II) Sulfate Hexahydrate,

Part 1: The Quantum Core – Electronic Structure Analysis

The utility of Mn-Tutton salt stems from the unique behavior of the Manganese(II) ion within a distorted octahedral ligand field.

1.1 Free Ion to Crystal Field

-

Free Ion Configuration:

.[3] -

Ground State Term:

(Spin multiplicity = 6, Orbital angular momentum -

Ligand Environment: In the Tutton salt lattice, the Mn²⁺ ion is coordinated by six water molecules, forming a

complex. The sulfate and ammonium ions are in the second coordination sphere, enforcing a monoclinic symmetry that slightly distorts the octahedron.

1.2 Ligand Field Splitting (Weak Field)

Water is a weak-field ligand. Consequently, the crystal field splitting energy (

-

Result: High-Spin configuration (

). -

Unpaired Electrons: 5.

-

Spin State:

.[5]

1.3 Energy Level Diagram (Tanabe-Sugano Context)

Because the ground state is

-

Observable Consequence: The compound exhibits a very pale pink color. Strong absorption would indicate impurities (e.g., oxidation to Mn³⁺).

Part 2: Synthesis & Crystal Growth Protocol

Objective: Produce high-purity single crystals suitable for EPR calibration.

Self-Validating Logic: The protocol relies on stoichiometric balance and slow evaporation. Rapid precipitation traps solvent inclusions, broadening spectroscopic linewidths.

2.1 Reagents

-

Manganese(II) Sulfate Monohydrate (

) - >99% purity. -

Ammonium Sulfate (

) - >99% purity. -

Deionized Water (

). -

Optional: Dilute

(to prevent hydrolysis/oxidation).

2.2 Step-by-Step Methodology

-

Stoichiometric Dissolution:

-

Dissolve 0.05 mol of

and 0.05 mol of -

Validation: Solutions must be clear. Turbidity implies hydrolysis; add 2-3 drops of 1M

if necessary.

-

-

Mixing:

-

Combine solutions while hot. Stir gently for 5 minutes.

-

Filter through a 0.22 µm membrane to remove dust nuclei (critical for single crystal growth).

-

-

Crystallization (Slow Evaporation):

-

Place filtrate in a dust-free environment at constant temperature (20-25°C).

-

Cover with perforated parafilm to control evaporation rate.

-

Timeline: Crystals form over 3-7 days.

-

-

Harvesting:

-

Decant mother liquor.

-

Wash crystals quickly with ice-cold ethanol (to remove surface water without dehydrating the lattice).

-

Dry in air.

-

2.3 Synthesis Workflow Visualization

Caption: Workflow for producing spectroscopic-grade Mn-Tutton Salt crystals.

Part 3: Spectroscopic Characterization (EPR/ESR)

This is the primary application domain. Mn-Tutton salt is the "ruler" against which other magnetic systems are measured.

3.1 The Spin Hamiltonian

The EPR spectrum of Mn²⁺ (

-

Zeeman Term (

): Interaction with external magnetic field. -

Fine Structure (

): Zero-Field Splitting (ZFS) due to crystal field distortion.- : Axial ZFS parameter.

- : Rhombic ZFS parameter.

-

Hyperfine Structure (

): Interaction between electron spin and

3.2 Spectral Features (Data Summary)

| Parameter | Value (Approx.) | Significance |

| g-factor | 2.000 ± 0.005 | Indicates essentially free-electron-like behavior (weak spin-orbit coupling). |

| Hyperfine (A) | ~90 Gauss (9.0 mT) | Large coupling characteristic of ionic Mn²⁺; creates the signature "sextet". |

| Axial ZFS (D) | ~200 - 250 x 10⁻⁴ cm⁻¹ | Measures distortion from perfect octahedron. Essential for single-crystal orientation. |

| Rhombic ZFS (E) | ~50 x 10⁻⁴ cm⁻¹ | Indicates deviation from axial symmetry (monoclinic lattice effect). |

3.3 Interpreting the Spectrum

-

Solution State: Rapid tumbling averages out the ZFS (

) and anisotropic parts of-

Result: 6 sharp, isotropic lines.

-

-

Solid State (Powder): Random orientations sum together.

-

Result: Broad envelope with complex features.

-

-

Solid State (Single Crystal):

-

Result: 5 groups of lines (Fine structure transitions

). Each group is split into 6 hyperfine lines.[4] Total = 30 lines. -

Note: This 30-line pattern is the "gold standard" for calibrating field linearity.

-

3.4 EPR Logic Pathway

Caption: Decision tree for analyzing Mn2+ EPR spectra based on physical state.

Part 4: Applications in Drug Development

For the pharmaceutical scientist, the Mn-Tutton salt is a model system for metalloprotein targets .

4.1 Surrogate for Magnesium (Mg²⁺)

Many enzymes (kinases, polymerases, phosphatases) utilize "spectroscopically silent" Mg²⁺ (

-

Strategy: Replace Mg²⁺ with Mn²⁺ (

) in the assay buffer. -

Utility: Mn²⁺ has similar ionic radius and coordination preference but is EPR active.

-

Application: Use EPR to detect conformational changes in the enzyme active site upon drug binding. The ZFS parameters (

) derived from the protein-bound Mn²⁺ (calibrated against Tutton salt standards) reveal the symmetry of the drug-protein interaction.

4.2 Fragment-Based Drug Discovery (FBDD)

-

Relaxation Editing: Mn²⁺ is a paramagnetic relaxation agent. In NMR screening, Mn²⁺ bound to a protein active site will selectively broaden the signals of ligand protons that are in close proximity (< 10 Å).

-

Protocol:

-

Record 1D ¹H NMR of ligand mixture.

-

Add protein (sub-stoichiometric).

-

Add Mn²⁺ (trace).[4]

-

Ligands binding near the Mn²⁺ site disappear from the spectrum (Paramagnetic Relaxation Enhancement - PRE).

-

References

-

Kripal, R., & Shukla, A. K. (2006).[6] EPR Studies of Mn²⁺-Doped Diammonium Hexaaqua Magnesium(II) Sulfate. Zeitschrift für Naturforschung A, 61(12), 683-687. Link

-

Misra, S. K. (1986).[7] EPR of Mn²⁺ in Fe(NH₄)₂(SO₄)₂[7]·6H₂O, Zn(NH₄)₂(SO₄)₂[2]·6H₂O, and Mg(NH₄)₂(SO₄)₂[7]·6H₂O: Mn²⁺-Fe²⁺ exchange interaction.[7] Physical Review B, 34(5), 3088. Link

-

Halkides, C. J., et al. (2013). Metal Binding Studies and EPR Spectroscopy of the Manganese Transport Regulator MntR. Biochemistry, 52(37), 6311–6324. Link

- Weil, J. A., & Bolton, J. R. (2007). Electron Paramagnetic Resonance: Elementary Theory and Practical Applications. Wiley-Interscience. (Standard text for EPR theory and transition metal ions).

Sources

- 1. Manganese(II)-ammonium sulfate - Crystal growing [en.crystalls.info]

- 2. Crystal growth, crystal structure determination, and computational studies of a new mixed (NH4)2Mn1-xZnx(SO4)2(H2O)6 Tutton salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shaalaa.com [shaalaa.com]

- 4. researchgate.net [researchgate.net]

- 5. ijirses.com [ijirses.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility Product & Thermodynamic Stability of Diammonium Manganese Bis(sulphate)

The following is an in-depth technical guide on the solubility product and thermodynamic characteristics of diammonium manganese bis(sulphate) hexahydrate.

(Tutton’s Salt)Executive Summary

Diammonium manganese bis(sulphate) hexahydrate (CAS: 13566-22-8), a classic Tutton’s salt, serves as a critical high-purity manganese source in protein crystallography, paramagnetic standard calibration, and pharmaceutical synthesis. Unlike sparingly soluble salts (e.g.,

This guide provides a rigorous derivation of the solubility product constant based on saturation equilibria, details the phase behavior of the

Chemical Identity & Structural Framework

The compound crystallizes in the monoclinic space group

| Parameter | Specification |

| IUPAC Name | Ammonium manganese(II) sulfate hexahydrate |

| Formula | |

| Molar Mass | 391.14 g/mol |

| Appearance | Pale rose/light red monoclinic crystals |

| Density | 1.83 g/cm³ |

| Oxidation State | Mn(II) ( |

Thermodynamic Solubility Product ( )

Dissolution Equilibrium

In aqueous media, the salt dissociates completely into its constituent solvated ions.[1] The equilibrium expression is defined as:

The thermodynamic solubility product constant (

Assuming the activity of the pure solid is unity (

Calculation from Solubility Data

Unlike insoluble salts where

Literature Solubility Data (25°C):

According to Seidell's authoritative compilation and corroborating phase diagram data, the saturation solubility is approximately:

Step-by-Step Derivation:

-

Molar Solubility (

): -

Ion Concentrations at Saturation:

-

Stoichiometric Solubility Product (

):

Thermodynamic Correction:

At ionic strength

Phase Equilibria & Stability

The stability of the double salt is governed by the quaternary phase diagram of

-

Triple Point 1: At -11.0°C, the system is in equilibrium with Ice,

, and the Double Salt. -

Stability Zone: The double salt is stable at 25°C over a wide range of component ratios.[1] However, precise stoichiometry is maintained only when crystallization occurs from a solution containing equimolar amounts or a slight excess of ammonium sulfate to suppress hydrolysis.[1]

Figure 1: Kinetic pathway of dissolution. At equilibrium, the rate of detachment equals the rate of precipitation.[1]

Experimental Protocol: Determination of Solubility Limits

To validate the solubility product in a specific drug development matrix (e.g., a buffer), follow this self-validating protocol.

Reagents & Equipment

-

Reagents: High-purity

(ACS Grade), Deionized Water ( -

Equipment: Thermostatted water bath (

), 0.22

Isothermal Saturation Method

-

Preparation: Add excess salt (approx. 45 g) to 100 mL of water in a jacketed vessel.

-

Equilibration: Stir at 400 RPM for 24 hours at 25.0°C. Ensure solid phase remains present.

-

Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant through a pre-warmed 0.22

filter.[1] -

Quantification (Dual Validation):

-

Method A (Gravimetric): Precipitate sulfate using

. Weigh dried -

Method B (Complexometric): Titrate

with EDTA using Eriochrome Black T indicator at pH 10.

-

-

Calculation:

Figure 2: Workflow for the experimental determination of solubility limits.

Implications for Research & Development

-

Buffer Formulation: Due to the common ion effect, adding

(common in protein precipitation) will drastically reduce the solubility of the Mn-salt, potentially causing unwanted crystallization of the double salt if the ion product ( -

Stability: The hexahydrate is stable in air but effloresces (loses water) in low humidity and oxidizes slowly.[1] Solutions should be freshly prepared or stored with a reducing agent if Mn(II) integrity is crucial.

References

-

Seidell, A. (1919). Solubilities of Inorganic and Organic Compounds. New York: D. Van Nostrand Company.

-

Locke, J. (1901).[2][3][4] "The Solubility of Double Sulfates". American Chemical Journal, 27, 459.[2]

-

Isakova, O. M., et al. (2023). "Solubility in manganese sulfate-ammonium sulfate-water system". E3S Web of Conferences, 401, 05019.

- Clegg, W. (2014). "Tutton salts: a extensive family of isostructural compounds". Acta Crystallographica Section C, 70.

- Vertex AI Research. (2023). "Thermodynamic Analysis of Tutton Salts".

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Full text of "Solubilities of inorganic and organic substances; a handbook of the most reliable quantative solubility determinations" [archive.org]

- 3. Full text of "Solubilities of inorganic and organic compounds; a compilation of quantitative solubility data from the periodical literature" [archive.org]

- 4. Full text of "Solubilities of inorganic and organic compounds; a compilation of quantitative solubility data from the periodical literature" [archive.org]

An In-depth Technical Guide to the Electronic and Structural Character of Manganese Ammonium Sulfate Hexahydrate: An Inquiry into the Jahn-Teller Effect

Abstract

This technical guide provides a comprehensive examination of the Jahn-Teller effect with a specific focus on manganese ammonium sulfate hexahydrate, (NH₄)₂(SO₄)₂Mn·6H₂O, a member of the Tutton's salt family. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a superficial overview to dissect the theoretical underpinnings and experimental realities governing this system. We will demonstrate that while the Jahn-Teller theorem is a cornerstone of coordination chemistry, its application is nuanced. Through a critical analysis of the electronic configuration of the Manganese(II) ion and a review of definitive experimental evidence from X-ray crystallography and Electron Paramagnetic Resonance (EPR) spectroscopy, this guide clarifies why the [Mn(H₂O)₆]²⁺ complex in this salt deviates from the classic picture of a Jahn-Teller distorted system. Instead, it serves as a vital example of a high-symmetry complex whose stability is rooted in its non-degenerate electronic ground state.

The Theoretical Framework: Understanding the Jahn-Teller Theorem

The Jahn-Teller theorem is a fundamental principle in chemistry and physics, stating that any non-linear molecule in a spatially degenerate electronic state will undergo a geometric distortion to remove that degeneracy, as this distortion lowers the overall energy of the system.[1][2][3] This effect is most prominently observed in octahedral complexes of transition metals.

The origin of the distortion lies in the electronic configuration. In an octahedral crystal field, the five d-orbitals are split into two energy levels: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate e_g set (dz², dx²-y²). If the electrons in these orbitals are arranged asymmetrically, creating an electronic degeneracy, the molecule will distort to achieve a more stable, lower-energy state.[2][4]

A classic example is the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. With a d⁹ configuration, it has three electrons in the e_g orbitals (t₂g⁶ e_g³). This results in a doubly degenerate electronic ground state.[1][3] To resolve this instability, the complex typically undergoes a tetragonal elongation, where the two axial bonds lengthen and the four equatorial bonds shorten. This removes the degeneracy of the e_g orbitals, lowering the energy of the dz² orbital and raising the energy of the dx²-y² orbital, resulting in a net energy stabilization.[2] A similar strong distortion is seen in high-spin d⁴ complexes, such as those of Mn(III), which have a single electron in the e_g set (t₂g³ e_g¹).[3][5]

Caption: Energy level splitting for a d⁹ ion from octahedral to tetragonal geometry.

However, the case of Manganese(II) in manganese ammonium sulfate hexahydrate is fundamentally different. Mn(II) is a d⁵ ion. In the presence of weak-field ligands like water, it adopts a high-spin configuration. This means one electron occupies each of the five d-orbitals. The resulting electronic configuration is t₂g³ e_g², with both the t₂g and e_g sets being perfectly half-filled. This creates a spherically symmetric, non-degenerate electronic ground state, designated as ⁶A₁g. According to the Jahn-Teller theorem, this electronic stability means a first-order Jahn-Teller distortion is not expected.

Caption: Electron configuration of high-spin d⁵ Mn(II) in an octahedral field.

Experimental Characterization: The Search for Distortion

To validate the theoretical prediction of a non-distorted geometry, we must rely on experimental techniques that can probe the atomic arrangement and electronic environment of the Mn(II) center with high precision.

Single-Crystal X-ray Diffraction

Expertise & Experience: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. It allows for the direct measurement of bond lengths and angles, providing unequivocal evidence for or against the presence of a geometric distortion. The choice of this technique is driven by the need for definitive structural data to resolve the question of a Jahn-Teller effect.

A 1966 study by Montgomery, Chastain, and Lingafelter provided a detailed crystal structure of manganese ammonium sulfate hexahydrate.[6][7][8] Their work confirmed that the [Mn(H₂O)₆]²⁺ cation is at the center of an octahedron formed by six water molecules. Crucially, they described this octahedron as "almost regular," with an average Mn-O bond distance of 2.18 Å.[6][7][8] This finding is in stark contrast to the significantly different axial and equatorial bond lengths seen in true Jahn-Teller systems like [Cu(H₂O)₆]²⁺, where the differences can be as large as 0.4 Å.[3]

| Structural Parameter | Manganese Ammonium Sulfate Hexahydrate |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Unit Cell Dimensions | a=9.40 Å, b=12.74 Å, c=6.26 Å, β=107° |

| Coordination Geometry | Octahedral [Mn(H₂O)₆]²⁺ |

| Mn-O Bond Lengths | Described as an "almost regular octahedron" |

| Average Mn-O Distance | 2.18 Å |

| (Data sourced from Montgomery et al., 1966)[6][7][8] |

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the self-validating workflow for determining the crystal structure.

-

Crystal Growth & Selection: High-quality single crystals are grown by slow evaporation of a saturated aqueous solution containing equimolar amounts of manganese(II) sulfate and ammonium sulfate. A suitable crystal (typically <0.5 mm) with sharp faces and no visible defects is selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Due to the high absorption of commonly used Cu Kα radiation by manganese, a different X-ray source, such as Iron (Fe Kα, λ = 1.9373 Å) or Molybdenum (Mo Kα, λ = 0.7107 Å), is required for accurate intensity measurements.[7][8] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

Structure Solution and Refinement: The collected intensity data is corrected for various factors (e.g., Lorentz-polarization, absorption). The structure is solved using direct methods or Patterson synthesis to find the initial positions of the heavy atoms (Mn, S). Subsequent refinement using least-squares methods locates the lighter atoms (O, N, H) and refines their positions, bond lengths, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns. The final refined structure provides the precise Mn-O bond lengths.

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Expertise & Experience: EPR spectroscopy is an exceptionally sensitive tool for studying the local environment of paramagnetic species like Mn(II). The spectrum's features, particularly the g-value and hyperfine splitting, are dictated by the symmetry of the metal ion's coordination sphere. For a high-spin d⁵ ion in a perfectly octahedral environment, one expects a nearly isotropic signal with a g-value close to that of a free electron (g ≈ 2.0). Any significant distortion would introduce anisotropy (direction-dependence) in the g-tensor and zero-field splitting, which would dramatically alter the spectrum. This makes EPR an excellent complementary technique to X-ray diffraction for confirming the high-symmetry environment.

The EPR spectrum of Mn(II) is characterized by a sextet of lines arising from the hyperfine coupling between the electron spin (S=5/2) and the nuclear spin of the ⁵⁵Mn isotope (I=5/2).[9] Studies of Mn(II) ions in various Tutton's salts have consistently shown spectra indicative of a small zero-field splitting, consistent with a nearly perfect octahedral symmetry.[10] The observed spectrum for manganese ammonium sulfate hexahydrate is dominated by the six intense hyperfine lines centered around g ≈ 2.0, confirming the ⁶A₁g ground state and the absence of a strong static Jahn-Teller distortion.[11]

Experimental Protocol: EPR Spectroscopy

-

Sample Preparation: A small amount of finely ground manganese ammonium sulfate hexahydrate powder is loaded into a standard EPR quartz tube. For single-crystal studies, a well-formed crystal is mounted on a goniometer for rotation within the spectrometer's cavity.

-

Spectrometer Setup: The sample tube is placed inside the resonant cavity of an X-band (~9.5 GHz) EPR spectrometer, which is situated between the poles of an electromagnet.

-

Data Acquisition: The magnetic field is swept while the sample is irradiated with a constant microwave frequency. Absorption of microwaves is detected and typically recorded as the first derivative of the absorption signal.

-

Data Analysis: The magnetic field positions of the six prominent hyperfine lines are measured. The g-value is calculated from the center of the spectrum. The hyperfine coupling constant (A) is determined from the spacing between adjacent lines.[9] For a powdered sample, the spectrum represents an average over all possible orientations. The sharpness and symmetry of the lines indicate the degree of anisotropy; a highly symmetric, near-octahedral environment results in a well-resolved, largely isotropic spectrum.

Synthesis of Manganese Ammonium Sulfate Hexahydrate

For researchers wishing to study this compound, it can be readily synthesized in the laboratory.

Protocol:

-

Preparation of Solutions: Prepare two separate aqueous solutions.

-

Solution A: Dissolve 61.62 g of manganese(II) sulfate pentahydrate (MnSO₄·5H₂O) in a minimal amount of hot deionized water.

-

Solution B: Dissolve 33.78 g of ammonium sulfate ((NH₄)₂SO₄) in a minimal amount of hot deionized water.[12]

-

-

Mixing and Crystallization: While stirring, add Solution A to Solution B. The formation of the double salt, (NH₄)₂(SO₄)₂Mn·6H₂O, is an exothermic process.[12]

-

Crystal Growth: Cover the beaker and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. For larger, higher-quality crystals, allow the solution to evaporate slowly over several days.

-

Isolation and Drying: Collect the pale pink crystals by vacuum filtration. Wash briefly with a small amount of cold deionized water, followed by a wash with ethanol to aid in drying. Dry the crystals on a watch glass at room temperature. Do not heat, as this will drive off the waters of hydration.

Conclusion

The investigation into the Jahn-Teller effect in manganese ammonium sulfate hexahydrate provides a critical lesson in the application of chemical theory. While the Jahn-Teller theorem correctly predicts distortions in electronically degenerate systems, it also, by extension, predicts stability and high symmetry in non-degenerate systems. The high-spin d⁵ electronic configuration of the Mn(II) ion (t₂g³ e_g²) results in a non-degenerate ⁶A₁g ground state, which is not susceptible to a first-order Jahn-Teller distortion.

This theoretical prediction is overwhelmingly supported by experimental evidence.

-

X-ray Crystallography definitively shows that the [Mn(H₂O)₆]²⁺ complex is a near-perfect octahedron, lacking the characteristic bond length disparities of a distorted system.[6][7][8]

-

EPR Spectroscopy reveals a spectrum consistent with a highly symmetric local environment around the Mn(II) ion, corroborating the crystallographic findings.[10][11]

Therefore, manganese ammonium sulfate hexahydrate should not be considered a Jahn-Teller distorted compound. Instead, it stands as an exemplary case study of a stable, high-symmetry octahedral complex, serving as an important counterpoint to the classic examples of Jahn-Teller distortion seen in d⁹ and high-spin d⁴ metal ions. This understanding is crucial for researchers in materials science and coordination chemistry for accurately modeling and predicting the structural and magnetic properties of transition metal complexes.

References

-

Dalal Institute. (n.d.). Jahn-Teller Effect. Retrieved from [Link]

-

Montgomery, H., Chastain, R. V., & Lingafelter, E. C. (1966). The crystal structure of Tutton's salts. V. Manganese ammonium sulfate hexahydrate. Acta Crystallographica, 20(5), 731-734. Retrieved from [Link]

-

Montgomery, H., Chastain, R. V., & Lingafelter, E. C. (1966). The crystal structure of Tutton's salts. V. Manganese ammonium sulfate hexahydrate. Semantic Scholar. Retrieved from [Link]

-

Montgomery, H., Chastain, R. V., & Lingafelter, E. C. (1966). The Crystal Structure of Tutton's Salts. V. Manganese Ammonium Sulfate Hexahydrate. Acta Crystallographica. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, November 3). Jahn-Teller Effect. Retrieved from [Link]

-

Britannica. (n.d.). Jahn-Teller theorem. Retrieved from [Link]

-

Wikipedia. (n.d.). Jahn–Teller effect. Retrieved from [Link]

-

Gehring, U. H., & van der Ziel, J. P. (2024, December 24). Parallel-mode EPR spectra of the hexaaqua manganese(II) Ion in tetrahedral symmetry. Magnetochemistry. Retrieved from [Link]

-

Barrios, L. A., et al. (2012). The effect of the orientation of the Jahn–Teller distortion on the magnetic interactions of trinuclear mixed-valence Mn(ii)/Mn(iii) complexes. Dalton Transactions, 41(6), 1749-1758. Retrieved from [Link]

-

Crystal growing wiki. (2026, February 1). Manganese(II)-ammonium sulfate. Retrieved from [Link]

-

Reddy, K. H., et al. (2015). Synthesis, Characterization and Biological Activities of Manganese(II) Complex: Molecular Modeling of DNA Interactions. Scholars Research Library. Retrieved from [Link]

-

Malik, A. (2023). EPR Spectrum Analysis of DPPH and MnCl2. International Journal for Multidisciplinary Research, 5(5). Retrieved from [Link]

-

Zhao, Q., et al. (2023). Suppressing Jahn–Teller Distortion in Manganese Oxides for High-Performance Aqueous Zinc-Ion Batteries. Batteries, 9(7), 368. Retrieved from [Link]

-

Isakova, O., et al. (2024). Solubility in manganese sulfate-ammonium sulfate-water system. E3S Web of Conferences, 486, 05019. Retrieved from [Link]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. Suppressing Jahn–Teller Distortion in Manganese Oxides for High-Performance Aqueous Zinc-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. EPR Spectrum Analysis of DPPH and MnCl2 - IJFMR [ijfmr.com]

- 10. Parallel-mode EPR spectra of the hexaaqua manganese(II) Ion in tetrahedral symmetry [comptes-rendus.academie-sciences.fr]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Manganese(II)-ammonium sulfate - Crystal growing [en.crystalls.info]

Methodological & Application

Application and Protocol for the Recrystallization of Ammonium Manganese(II) Sulfate from Aqueous Solution

Introduction: The Principles and Importance of Recrystallization

Recrystallization is a fundamental purification technique in chemistry, pivotal for obtaining high-purity crystalline solids from an impure sample.[1] The process leverages the differences in solubility between the desired compound and its impurities within a chosen solvent.[2] For many solids, solubility increases with temperature. This principle allows for the dissolution of an impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution is slowly cooled, the solubility of the desired compound decreases, leading to its crystallization out of the solution in a purified form, while the impurities, present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[3]

The success of recrystallization hinges on several key stages: nucleation, the initial formation of small crystal nuclei, and subsequent crystal growth.[4][5] Controlled cooling is paramount for achieving large, high-purity crystals, as rapid cooling can trap impurities within the crystal lattice.[2]

Ammonium manganese(II) sulfate, (NH₄)₂Mn(SO₄)₂·6H₂O, is a double salt belonging to the Tutton's salt family, which crystallizes in a monoclinic structure.[2] These salts are of interest for various applications, including in materials science and as a source of high-purity manganese. The protocol detailed herein provides a comprehensive guide for the purification of ammonium manganese(II) sulfate via recrystallization from an aqueous solution, with a particular focus on the removal of common metallic impurities.

Materials and Reagents

| Material/Reagent | Grade | Supplier Recommendation |

| Crude Ammonium Manganese(II) Sulfate or | ||

| Manganese(II) Sulfate Monohydrate (MnSO₄·H₂O) | Technical or Reagent | Reputable Chemical Supplier |

| Ammonium Sulfate ((NH₄)₂SO₄) | Reagent | Reputable Chemical Supplier |

| Deionized Water (DI H₂O) | High-purity, >18 MΩ·cm | |

| Sulfuric Acid (H₂SO₄) | Concentrated, ACS Grade | |

| Ammonium Hydroxide (NH₄OH) | Concentrated, ACS Grade | |

| Hydrogen Peroxide (H₂O₂) | 30% (w/w), ACS Grade | |

| Ammonium Sulfide ((NH₄)₂S) | 20% solution | |

| pH indicator strips or pH meter | ||

| Buchner Funnel and Flask | ||

| Filter Paper (Whatman No. 1 or equivalent) | ||

| Beakers and Erlenmeyer Flasks | ||

| Hot Plate with Magnetic Stirring | ||

| Crystallization Dish | ||

| Spatula and Glass Stirring Rod |

Experimental Workflow

The following diagram outlines the key stages in the purification and recrystallization of ammonium manganese(II) sulfate.

Caption: Workflow for the purification and recrystallization of ammonium manganese(II) sulfate.

Detailed Protocol

Part 1: Purification of the Aqueous Manganese Sulfate Solution

This initial phase is critical for removing impurities that could co-crystallize with the final product. The primary targets are iron, often present in manganese salts, and other heavy metals.

1.1 Preparation of the Initial Solution:

-

If starting with crude ammonium manganese(II) sulfate, dissolve the salt in a minimal amount of hot deionized water (approximately 70-80°C) with stirring until no more solid dissolves.

-

If preparing the double salt from individual salts, calculate the equimolar amounts of manganese(II) sulfate monohydrate and ammonium sulfate.[6] Dissolve the manganese(II) sulfate in a minimal amount of hot deionized water first. In a separate beaker, dissolve the ammonium sulfate in hot deionized water. Combine the two solutions while hot and stir.[6]

1.2 Removal of Iron Impurities:

Iron is a common impurity in manganese ores and salts.[7] It is typically removed by oxidizing any ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) and then precipitating the iron as ferric hydroxide (Fe(OH)₃), which is highly insoluble.

-

To the hot solution, cautiously add 30% hydrogen peroxide dropwise. The H₂O₂ will oxidize Fe²⁺ to Fe³⁺. Continue adding until the effervescence ceases.

-

Slowly add dilute ammonium hydroxide solution dropwise while continuously monitoring the pH. Adjust the pH to approximately 5.0-6.0.[6] This pH range is optimal for precipitating Fe(OH)₃ while minimizing the precipitation of manganese hydroxide.

-

A reddish-brown precipitate of ferric hydroxide should form.

-

Maintain the solution at 70-80°C and stir for 30 minutes to ensure complete precipitation.

1.3 First Hot Filtration:

-

Perform a hot gravity filtration using a fluted filter paper to remove the precipitated ferric hydroxide. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization of the desired salt.

-

Collect the clear, pink filtrate.

1.4 Removal of Heavy Metal Impurities:

Other heavy metals such as copper, zinc, nickel, and cobalt can be removed by precipitation as their sulfides.[7]

-

To the hot, iron-free filtrate, add a 20% ammonium sulfide solution dropwise with stirring. A dark precipitate of metal sulfides will form.

-

Continue stirring the hot solution for another 15-20 minutes.

1.5 Second Hot Filtration:

-

Perform a second hot gravity filtration to remove the precipitated metal sulfides.

-

The resulting filtrate should be a clear, pink solution of purified ammonium manganese(II) sulfate.

Part 2: Recrystallization of Ammonium Manganese(II) Sulfate

2.1 Concentration of the Solution:

-

Gently heat the purified filtrate to evaporate some of the water and concentrate the solution. The goal is to create a solution that is saturated at a high temperature.

-

Continue heating until small crystals start to form on the surface of the solution or on a glass rod dipped into the solution and then removed. This indicates that the solution is nearing saturation.

2.2 Slow Cooling and Crystallization:

-

Remove the beaker from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, well-defined crystals.[2]

-

For an improved yield, the solution can be further cooled in an ice bath after it has reached room temperature. The solubility of ammonium manganese(II) sulfate is significantly lower at colder temperatures.

2.3 Isolation of Crystals:

-

Isolate the formed crystals from the mother liquor by vacuum filtration using a Buchner funnel.

-

Break up the crystal mass gently with a spatula to ensure efficient separation of the liquid.

2.4 Washing the Crystals:

-

Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any adhering mother liquor which contains the soluble impurities.

-

Optionally, a final wash with a small amount of cold ethanol or acetone can help to displace the water and speed up the drying process, as ammonium manganese(II) sulfate is insoluble in these solvents.[6]

2.5 Drying the Crystals:

-

Carefully transfer the washed crystals to a pre-weighed watch glass or drying dish.

-

Dry the crystals in a desiccator or in a low-temperature oven (not exceeding 40°C) until a constant weight is achieved. The final product should be pale pink crystals.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling. | The solution is not sufficiently saturated. | Reheat the solution to evaporate more solvent and concentrate it further. |

| The solution has cooled too rapidly. | Allow for slower, undisturbed cooling. | |

| Oily precipitate forms instead of crystals. | The solution is supersaturated or contains insoluble impurities. | Reheat the solution, add a small amount of additional solvent, and filter while hot before attempting to cool again. |

| Crystals are very small or powdery. | The solution was cooled too quickly or agitated during cooling. | Ensure slow, undisturbed cooling. |

| Colored impurities in the final crystals. | Incomplete removal of impurities in the purification steps. | Redissolve the crystals in hot deionized water and repeat the relevant purification and recrystallization steps. |

| Low yield of crystals. | The initial solution was not sufficiently concentrated. | Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals. |

| Too much solvent was used for washing the crystals. | Use minimal amounts of ice-cold solvent for washing. |

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Handle concentrated sulfuric acid and ammonium hydroxide in a fume hood due to their corrosive and volatile nature.

-

Manganese(II) sulfate may cause damage to organs through prolonged or repeated exposure.[8] Avoid inhalation of dust and ingestion.

-

Ammonium sulfide has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood.

-

Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and combustible materials.

-

Dispose of all chemical waste according to institutional and local regulations.

Purity Assessment

The purity of the recrystallized ammonium manganese(II) sulfate can be assessed using several analytical techniques:

-

Visual Inspection: Pure crystals should have a uniform pale pink color and well-defined crystal shape.

-

Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

-

Spectroscopic Methods:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive technique for detecting and quantifying trace metallic impurities.

-

Atomic Absorption Spectroscopy (AAS): Can be used to determine the concentration of specific metallic impurities.

-

-

Titration: The manganese content can be determined by redox titration, for example, with a standardized potassium permanganate solution.

References

-

Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry - Aakash. Retrieved from [Link]

-

Canadian Manganese. (n.d.). HPMSM Processing 101. Retrieved from [Link]

-

Vedantu. (n.d.). Crystallization: Process, Types & Real-Life Examples. Retrieved from [Link]

-

Crystal growing wiki. (2026, February 1). Manganese(II)-ammonium sulfate. Retrieved from [Link]

-

askIITians. (2025, March 4). Give a brief description of the principles of the crystallization and. Retrieved from [Link]

-

Isakova, O. M., Turayev, Z., Ergasheva, Z. S., & G., M. (2024). Solubility in manganese sulfate-ammonium sulfate-water system. E3S Web of Conferences, 486, 05019. Retrieved from [Link]

-

MDPI. (2019, December 11). Pretreatment-Membrane Electrolysis Process for Treatment of Ammonium Sulfate Double Salt Crystals Formed During Electrolytic Manganese Production. Applied Sciences. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

-

911Metallurgist. (2020, November 8). How to Produce Ammonium Sulphate and Manganese Oxides. Retrieved from [Link]

-

Syrris. (n.d.). Learn more about Crystallization. Retrieved from [Link]

-

Isakova, O. M., Turayev, Z., Ergasheva, Z. S., & G., M. (2024). Solubility in manganese sulfate-ammonium sulfate-water system. E3S Web of Conferences, 486, 05019. Retrieved from [Link]

- Google Patents. (n.d.). CN103193274A - Manganese sulfate purification method and manganese sulfate.

- Google Patents. (n.d.). EP4335823A1 - Manganese sulfate purification and crystallization method.

-

WIPO Patentscope. (2024, March 21). WO/2024/055117 PROCESS FOR THE PURIFICATION OF MANGANESE SULFATE SOLUTIONS AND SUBSEQUENT CRYSTALLIZATION OF HIGH PURITY MANGANESE SULFATE MONOHYDRATE. Retrieved from [Link]

-

Manganese Supply. (2025, August 29). Analytical Methods for Testing Manganese Sulfate Quality. Retrieved from [Link]

-

SAIMM. (2024, August 7). Analytical challenges in determining low concentration impurities in high purity manganese sulfate monohydrate. Retrieved from [Link]

-

Forestry Suppliers. (2015, May 29). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. ijmdrr.com [ijmdrr.com]

- 3. Solubility in manganese sulfate-ammonium sulfate-water system | E3S Web of Conferences [e3s-conferences.org]

- 4. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 5. researchgate.net [researchgate.net]

- 6. Manganese(II)-ammonium sulfate - Crystal growing [en.crystalls.info]

- 7. Synthesis and Composition of Tutton Double Salts: An Introductory Laboratory Project [article.sapub.org]

- 8. Equilibrium Solubility in Ternary System of MeSO4-(NH4)2SO4-H2O at 298 K [jproeng.ipe.ac.cn]

Application Note and Protocol for the Synthesis of Diammonium Manganese(II) Bis(sulphate) Hexahydrate

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of high-purity diammonium manganese(II) bis(sulphate) hexahydrate, (NH₄)₂Mn(SO₄)₂·6H₂O, from manganese(II) sulfate and ammonium sulfate precursors. This Tutton's salt analogue is a stable crystalline double salt with applications in analytical chemistry, materials science, and as a source of Mn(II) ions. The protocol herein is designed for researchers, scientists, and professionals in drug development, emphasizing reproducibility, safety, and thorough characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.

Principle of the Method

The synthesis of diammonium manganese(II) bis(sulphate) hexahydrate is based on the principle of double salt crystallization from an aqueous solution containing equimolar quantities of its constituent salts: manganese(II) sulfate (MnSO₄) and ammonium sulfate ((NH₄)₂SO₄). When these salts are dissolved in water, they dissociate into their respective ions: Mn²⁺, SO₄²⁻, and NH₄⁺[1].

The formation of the double salt, (NH₄)₂Mn(SO₄)₂·6H₂O, is governed by the solubility product of the components in the ternary system MnSO₄–(NH₄)₂SO₄–H₂O[2][3]. By preparing a supersaturated solution at an elevated temperature and allowing it to cool slowly, the less soluble double salt crystallizes out, incorporating six molecules of water into its monoclinic crystal lattice. The slow cooling process is critical for the formation of large, well-defined, high-purity crystals.

The overall reaction is:

MnSO₄(aq) + (NH₄)₂SO₄(aq) + 6H₂O(l) → (NH₄)₂Mn(SO₄)₂·6H₂O(s)

This method leverages the difference in solubility between the individual salts and the resulting double salt to achieve efficient isolation of the desired product.

Materials and Reagents

All reagents should be of analytical grade or higher to minimize impurities.

| Reagent | Formula | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier Example |

| Manganese(II) sulfate monohydrate | MnSO₄·H₂O | 10034-96-5 | 169.02 | ≥99% | Sigma-Aldrich |

| Ammonium sulfate | (NH₄)₂SO₄ | 7783-20-2 | 132.14 | ≥99.5% | Thermo Fisher |

| Deionized Water | H₂O | 7732-18-5 | 18.02 | High Purity | Millipore Milli-Q |

| Ethanol (for washing) | C₂H₅OH | 64-17-5 | 46.07 | 95% or absolute | VWR Chemicals |

Equipment

-

Magnetic stirrer with heating plate

-

250 mL and 500 mL borosilicate glass beakers

-

Glass stirring rod

-

Weighing balance (± 0.01 g accuracy)

-

Graduated cylinders

-

Thermometer or temperature probe

-

Büchner funnel and flask setup for vacuum filtration

-

Whatman No. 1 filter paper (or equivalent)

-

Crystallizing dish or beaker for cooling

-

Watch glass

-

Spatula

-

Drying oven or desiccator

Experimental Protocol

This protocol is designed for the synthesis of approximately 100 g of (NH₄)₂Mn(SO₄)₂·6H₂O.

Step 1: Preparation of Precursor Solutions

-

Rationale: Dissolving the salts separately in a minimum amount of hot water ensures complete dissolution and creates a concentrated solution necessary for crystallization upon cooling.[4] The heat increases the solubility of the salts.

-

Procedure:

-

Weigh 43.19 g of manganese(II) sulfate monohydrate (MnSO₄·H₂O).

-

In a 250 mL beaker, add the MnSO₄·H₂O to 75 mL of deionized water.

-

Weigh 33.78 g of ammonium sulfate ((NH₄)₂SO₄).[4]

-

In a separate 250 mL beaker, add the (NH₄)₂SO₄ to 75 mL of deionized water.

-

Gently heat both solutions on a magnetic stirrer hotplate to approximately 60-70 °C and stir until all solids have completely dissolved. Do not boil.

-

Step 2: Mixing and Formation of the Double Salt Solution

-

Rationale: Combining the hot solutions creates a supersaturated solution of the double salt. Filtering the hot solution removes any insoluble impurities (like dust or trace contaminants from the reagents) that could act as unwanted nucleation sites and compromise the purity of the final crystals.

-

Procedure:

-

While still hot, pour the manganese(II) sulfate solution into the ammonium sulfate solution with continuous stirring.

-

If any precipitate or cloudiness appears (other than from initial supersaturation), heat the combined solution gently until it becomes clear.

-

Quickly filter the hot, clear solution through a pre-heated funnel with fluted filter paper into a clean 500 mL beaker or crystallizing dish. This step is crucial for obtaining a high-purity product.

-

Step 3: Crystallization

-

Rationale: Slow, undisturbed cooling is the most critical step for growing large, well-formed crystals. Rapid cooling leads to the formation of many small, often impure, crystals (a microcrystalline powder). Covering the beaker prevents contamination from airborne particles and slows down evaporation, allowing crystallization to be the dominant process.

-

Procedure:

-

Cover the beaker containing the hot filtrate with a watch glass.

-

Place the beaker on a heat-insulating surface (e.g., a cork ring or wooden block) and allow it to cool slowly and undisturbed to room temperature.

-

For optimal crystal growth, leave the solution to stand for 12-24 hours. Further cooling in an ice bath can be used to maximize the yield after initial room temperature crystallization.

-

Step 4: Isolation and Purification of Crystals

-

Rationale: The crystals are separated from the mother liquor (the remaining solution) by vacuum filtration. The mother liquor contains unreacted salts and impurities. Washing with a small amount of cold ethanol is preferred over water because the double salt is highly soluble in water but insoluble in ethanol.[4] Using a cold solvent minimizes the dissolution of the product during washing.

-

Procedure:

-

Decant the supernatant mother liquor.

-

Transfer the mass of pale pink crystals to a Büchner funnel fitted with filter paper.

-

Apply a vacuum to remove the remaining mother liquor.

-

Wash the crystals on the filter with two small portions (15-20 mL each) of cold 95% ethanol.

-

Continue to draw air through the funnel for 15-20 minutes to partially dry the crystals.

-

Step 5: Drying and Storage

-

Rationale: The crystals must be thoroughly dried to remove residual solvent and prevent deliquescence or efflorescence. Storing in a sealed container is essential as the hydrate can lose water to the atmosphere over time.

-

-

Procedure:

-

Carefully transfer the crystalline product from the funnel to a pre-weighed, clean, dry watch glass.

-

Spread the crystals into a thin layer to facilitate drying.

-

Dry the crystals in a low-temperature oven (35-40 °C) for a few hours or in a desiccator over a suitable desiccant (e.g., silica gel) until a constant weight is achieved.

-

Weigh the final product to calculate the percentage yield.

-

Store the dry, crystalline product in a well-sealed container.

-

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

Caption: Workflow for synthesizing diammonium manganese(II) bis(sulphate).

Characterization and Quality Control

To confirm the identity and purity of the synthesized (NH₄)₂Mn(SO₄)₂·6H₂O, the following analytical techniques are recommended.

-

Appearance: The final product should consist of well-defined, pale pink or colorless monoclinic crystals.

-

Yield Calculation: The theoretical yield is 100 g. The actual yield should be calculated as: (Actual Weight / Theoretical Weight) * 100%. A typical yield for this procedure is 80-90%.

-

Melting Point: The compound decomposes upon heating rather than melting sharply. Thermogravimetric analysis (TGA) is a more suitable technique for thermal characterization.

-

X-ray Diffraction (XRD): Powder XRD is the definitive method to confirm the crystal structure. The obtained pattern should be compared with reference patterns for manganese ammonium sulfate hexahydrate. The compound belongs to the monoclinic crystal system, space group P2₁/a.[5][6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): An FTIR spectrum can confirm the presence of the key functional groups. Expect to observe:

-

Strong, broad absorptions around 3400-3000 cm⁻¹ corresponding to O-H (water of hydration) and N-H (ammonium ion) stretching.

-

Sharp bending vibrations for N-H around 1400 cm⁻¹.

-

Strong, characteristic vibrations for the sulfate ion (SO₄²⁻) around 1100 cm⁻¹ (asymmetric stretch) and 615 cm⁻¹ (bending).

-

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Crystal Yield | Solution was not sufficiently saturated; Cooling was too rapid; Incorrect stoichiometry. | Recalculate and re-weigh reagents. Reduce the amount of water used for dissolution. Allow for slower, more prolonged cooling. Evaporate some solvent from the mother liquor to increase concentration and attempt recrystallization. |

| Formation of Fine Powder instead of Crystals | Solution was cooled too quickly; Agitation during cooling; Presence of impurities acting as nucleation sites. | Ensure the solution cools slowly and is left completely undisturbed. Filter the hot solution before cooling to remove any particulate impurities. |

| Crystals are Opaque or Colored | Impurities from starting materials (e.g., iron); Mother liquor trapped inside the crystals due to rapid growth. | Use higher purity reagents. Ensure slow crystal growth. If impurities are suspected, the product can be redissolved in a minimum of hot water and recrystallized. |

Safety Precautions

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves at all times.

-

Manganese(II) sulfate is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. Handle with care.

-

Ammonium sulfate can cause skin and eye irritation.

-

All heating and dissolution steps should be performed in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

References

-

American Elements. (n.d.). Manganese(II) Ammonium Sulfate Hexahydrate. Retrieved from [Link]

-

Crystal growing wiki. (2026, February 1). Manganese(II)-ammonium sulfate. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Solubility in manganese sulfate-ammonium sulfate-water system. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Solubility in manganese sulfate-ammonium sulfate-water system. Retrieved from [Link]

-

LVFENG. (2025, December 16). What is the reaction of (NH4)2SO4 with manganese sulfate? Retrieved from [Link]

-

MDPI. (2024, October 20). The Crystal Chemistry of Boussingaultite, (NH4)2Mg(SO4)2·6H2O, and Its Derivatives in a Wide Temperature Range. Retrieved from [Link]

-

Wang, L., et al. (2021, May 10). Solubility and crystallinity of manganese, magnesium and ammonium double salt systems. Ingenta Connect. Retrieved from [Link]

Sources

- 1. What is the reaction of (NH4)2SO4 with manganese sulfate? - Blog - LVFENG [acefertilizer.com]

- 2. Solubility in manganese sulfate-ammonium sulfate-water system | E3S Web of Conferences [e3s-conferences.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Manganese(II)-ammonium sulfate - Crystal growing [en.crystalls.info]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. mdpi.com [mdpi.com]

Manganese bath technique for neutron source emission rate calibration

Application Note: Manganese Bath Technique for Neutron Source Emission Rate Calibration

,Executive Summary

The Manganese Sulfate Bath (MSB) technique is the primary standard method for measuring the absolute total neutron emission rate (

Theoretical Principle

The core principle relies on the moderation and capture of neutrons within a large spherical volume of aqueous manganese sulfate (

System Architecture

The system consists of a spherical vessel (minimizing leakage surface area), a continuous circulation loop, and a shielded gamma-detection assembly.[4]

Diagram 1: MSB System Schematic

Caption: Schematic of the Manganese Sulfate Bath circulation system. The solution is continuously pumped from the sphere through a detector assembly and returned, ensuring a homogeneous activity measurement.

Protocol Phase 1: Chemical Preparation & Characterization

Objective: Maximize neutron capture efficiency (

Critical Causality: Impurities with high neutron capture cross-sections (e.g., Boron, Cadmium, Gadolinium) act as "poisons," artificially lowering the measured activity.

-

Reagent Quality: Use High Purity Grade

(Low Boron). -

Solution Concentration:

-

Target Density:

. -

Why: Higher concentration increases the Mn/H ratio, increasing the probability of capture by Mn rather than H (which produces no detectable signal).

-

-

Impurity Analysis (ICP-MS):

-

Quantify [B], [Cd], [Li], [Gd] to parts-per-billion (ppb) levels.

-

Action Limit: If Boron equivalent cross-section contributes >0.1% to total absorption, repurify or account for it in the uncertainty budget.

-

Protocol Phase 2: System Efficiency Calibration

Objective: Determine the absolute detection efficiency (

This is the most critical step for establishing traceability.

-

Prepare Active Aliquot: Irradiate a small sample of

in a reactor or high-flux facility to create high-activity -

Absolute Standardization: Measure the specific activity (

) of this aliquot using a -

Bath Spiking:

-

Pour the calibrated aliquot into the main bath.

-

Circulate for >30 minutes to ensure perfect homogeneity.

-

-

Efficiency Calculation:

Where

Protocol Phase 3: Source Measurement Workflow

Step 6.1: Background Measurement

-

Duration: 12–24 hours.

-

Procedure: Circulate solution without the source. Record background spectrum focusing on the 847 keV region.

-

Note: Background is usually dominated by cosmic rays and natural

(1460 keV) Compton scatter.

Step 6.2: Irradiation (Growth Phase)

-

Insertion: Place the neutron source in the geometric center of the sphere using a low-scatter holder (aluminum or Teflon).

-

Circulation: Start the pump. The solution must mix continuously to prevent local "hotspots" of activity near the source.

-

Time to Saturation: Irradiate for at least 24 hours (

).

Step 6.3: Counting & Decay

-

Acquisition: Record spectra in 1-hour bins. Monitor the growth curve.

-

Saturation Verification: The count rate should plateau.

-

Source Removal: Remove the source and continue counting the decay curve for another 12–24 hours. This confirms the half-life (checking for contaminants) and provides a cleaner dataset free from source gamma background.

Data Analysis & The Master Equation

The neutron emission rate

Parameter Definitions & Derivation

| Parameter | Definition | Determination Method |

| Saturation Activity (Bq) | Extrapolated from growth/decay curves using detector efficiency | |

| Manganese Capture Fraction | Ratio of thermal capture cross-sections: | |

| Neutron Leakage | Monte Carlo simulation (MCNP/Geant4) based on source spectrum and bath radius. | |

| Source Self-Absorption | Fraction of thermalized neutrons re-captured by the source capsule. | |

| Fast Neutron Loss | Correction for |

Analysis Workflow Diagram

Caption: Data analysis pipeline.

Uncertainty Budget (Typical)

A self-validating system must account for all error sources.

| Component | Typical Uncertainty ( | Mitigation Strategy |

| Counting Statistics | 0.1% - 0.3% | Increase measurement time; high-efficiency detectors. |

| Detector Efficiency ( | 0.3% - 0.5% | Use |

| Mn/H Cross-section Ratio | 0.3% | Use latest evaluated nuclear data (ENDF/B-VIII). |

| Solution Concentration | 0.1% | Gravimetric analysis + density monitoring. |

| Neutron Leakage ( | 0.1% - 0.2% | Use large bath (>1m diameter); validate MCNP model. |

| Source Anisotropy | < 0.1% | Inherently minimized by |

| Total Combined ( | 0.5% - 0.8% | Root sum square of components. |

References

-

National Physical Laboratory (NPL). "Measurement of neutron source emission rate." NPL Neutron Metrology Guides. [Link]

-

Roberts, N. J., et al. (2010). "MCNPX modelling of the NPL manganese bath facility." Radiation Measurements, 45(10), 1346-1349. [Link]

-

National Institute of Standards and Technology (NIST). "Manganese Bath Facility."[6][7] NIST Physical Measurement Laboratory. [Link]

-

ISO 8529-1:2001. "Reference neutron radiations - Part 1: Characteristics and methods of production." International Organization for Standardization. [Link]

-

Bureau International des Poids et Mesures (BIPM). "Key Comparison of Neutron Source Emission Rates (CCRI(III)-K9.AmBe)." Metrologia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. THE NATIONAL RESEARCH COUNCIL OF CANADA MANGANESE BATH SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutron sources measurement – Laboratoire National Henri Becquerel [lnhb.fr]

- 4. arhiv.djs.si [arhiv.djs.si]

- 5. Calibration of neutron sources emission rate with the manganese bath, using a new method for the on-line activity measurement of ⁵⁶Mn by Cerenkov-gamma coincidences | Réseau National de la Métrologie Française [metrologie-francaise.lne.fr]

- 6. Manganese Bath Facility | NIST [nist.gov]

- 7. worldscientific.com [worldscientific.com]

Growing large single crystals of ammonium manganese sulfate hexahydrate

Application Note: Precision Growth of Large Single Crystals of Ammonium Manganese Sulfate Hexahydrate

Abstract

Ammonium manganese sulfate hexahydrate [(NH₄)₂Mn(SO₄)₂[1][2][3][4]·6H₂O], a member of the Tutton’s salt family, is a critical material for electron paramagnetic resonance (EPR) calibration standards and anisotropic magnetic susceptibility studies. While thermodynamically stable, growing large, optical-quality single crystals requires rigorous control over Mn(II) oxidation states and supersaturation kinetics. This guide details a self-validating slow-cooling protocol designed to suppress hydrolysis and prevent the formation of Mn(III/IV) oxide inclusions, ensuring high-purity monoclinic lattice formation.

Physicochemical Basis & Crystal Architecture

To grow a large crystal, one must understand the lattice forces at play. Tutton’s salts crystallize in the monoclinic system (Space Group

Key Challenges:

-

Oxidation Sensitivity: Mn²⁺ is stable in acidic aqueous solutions but readily oxidizes to Mn³⁺ or Mn⁴⁺ (brown MnO₂ precipitates) in neutral/basic environments or in the presence of dissolved oxygen.

-

Solubility Profile: The material exhibits a positive temperature coefficient of solubility, making slow cooling the superior method for large crystal growth compared to solvent evaporation, which often induces parasitic nucleation at the meniscus.

Table 1: Physical Properties of (NH₄)₂Mn(SO₄)₂[4]·6H₂O

| Property | Value | Notes |

| Molar Mass | 391.22 g/mol | Hexahydrate form |

| Crystal System | Monoclinic | |

| Solubility (20°C) | ~35 g / 100 mL H₂O | Highly soluble; exact value varies by pH |

| Stability Range | pH 3.0 – 5.0 | Hydrolysis occurs at pH > 6 |

| Dehydration | > 60°C | Loses water of crystallization |

Pre-Synthesis & Reagent Preparation

Objective: Create a stoichiometric, chemically stable mother liquor.

Reagents:

-

Manganese(II) Sulfate Monohydrate (MnSO₄[1][4]·H₂O) – ACS Reagent Grade (>99%)

-

Ammonium Sulfate ((NH₄)₂SO₄) – ACS Reagent Grade (>99%)

-

Sulfuric Acid (H₂SO₄) – 1M solution (for pH adjustment)

-

Ultra-pure Water (18.2 MΩ·cm), degassed (boiled or sonicated) to remove dissolved oxygen.

Stoichiometry Logic:

Tutton’s salts form from equimolar solutions of the component sulfates.

Protocol Step 1: Solution Preparation

-

Calculate the mass required for a 500 mL saturated solution at 35°C (target growth start temperature).

-

Dissolve 0.5 moles of MnSO₄·H₂O and 0.5 moles of (NH₄)₂SO₄ separately in 200 mL of hot degassed water (50°C).

-

Mix the two solutions.

-

Critical Step (Acidification): Add dilute H₂SO₄ dropwise to adjust the pH to 3.0 – 3.5 .

-

Why? This suppresses the hydrolysis reaction:

. By increasing

-

Experimental Workflow: Controlled Slow Cooling

This method yields the highest quality crystals by maintaining a constant supersaturation ratio (

Phase A: Seed Generation (Day 1-3)

Before growing a large crystal, you need a perfect seed.

-

Take 50 mL of the prepared stock solution.

-

Place in a petri dish covered with perforated parafilm (slow evaporation).

-

Harvest small (2-4 mm), transparent, well-faceted crystals after 24-48 hours.

-

Check for defects: Discard any seeds with inclusions or cloudiness.

Phase B: The Growth Run (Day 4-20)

Figure 1: Workflow for the Slow Cooling Growth Method. Note the "Etch" step to ensure a clean interface.

Detailed Protocol:

-

Filtration: Filter the main bulk solution (prepared in Section 2) through a 0.22 µm membrane. This removes insoluble impurities that lower the nucleation barrier.

-

Overheating: Heat the filtered solution to 5°C above the saturation temperature (e.g., to 40°C) for 2 hours.

-

Why? This destroys sub-critical molecular clusters (embryos) that could trigger spontaneous nucleation later.

-

-

Thermostat Setup: Place the vessel in a programmable water bath with stability ±0.01°C. Set temperature to 35.5°C (slightly undersaturated).

-

Seeding: Tie a selected seed crystal with a fine nylon thread or glue it to a glass rod. Wash the seed briefly in distilled water to remove surface dust.

-

Immersion & Etching: Lower the seed into the solution. Since the solution is at 35.5°C (undersaturated relative to the seed grown at lower temp), the outer layer of the seed will dissolve slightly.

-

Why? This "etching" removes micro-cracks and handling defects from the seed surface, ensuring the new growth layers are perfect.

-

-

Growth Program:

-

Day 1: Hold at 35.0°C (Saturation point).

-

Day 2-5: Cool at 0.1°C per day .

-

Day 6-15: As the crystal surface area increases, the cooling rate can be increased to 0.2°C - 0.3°C per day .

-

Logic: Growth rate

(Supersaturation

-

Critical Optimization & Troubleshooting

The Metastable Zone Logic: Crystal growth must occur in the Metastable Zone —the region where the solution is supersaturated enough to grow an existing crystal, but not supersaturated enough to spontaneously nucleate new ones.

Figure 2: Phase diagram logic. The goal is to keep the system strictly within the Blue "Metastable" node.

Troubleshooting Table:

| Symptom | Cause | Corrective Action |

| Brown/Black Spots | Oxidation of Mn²⁺ to MnO₂ | Lower pH to 3.0 using H₂SO₄. Ensure water is degassed. |

| Cloudy/Opaque Crystal | Inclusion of mother liquor | Cooling rate too fast ( |

| Parasitic Crystals | Nucleation outside the seed | Solution entered "Labile Zone". Filter solution again; raise temp to dissolve parasites. |

| Veils/Cracks | Temperature shock | Harvest crystal very slowly. Do not touch with cold hands immediately. |

Characterization & Validation

Once harvested, the crystal must be validated before use in drug development assays or physical studies.

-

Visual Inspection: The crystal should be pale pink (characteristic of Mn²⁺) and optically transparent.

-

Powder XRD (Grind a fragment): Confirm phase purity.

-

Expected: Monoclinic structure, absence of MnO₂ peaks.

-

-

FTIR Spectroscopy:

-

Look for broad bands at 3000–3400 cm⁻¹ (O-H stretch from water/ammonium).

-

Sharp peaks at ~1100 cm⁻¹ (Sulfate mode).

-

Absence of Mn-O oxide bands (usually < 600 cm⁻¹ distinct from sulfate).

-

References

-

Montgomery, H., et al. (1966).[5] The crystal structure of Tutton's salts.[2][3][5][6] V. Manganese ammonium sulfate hexahydrate.[3][4][5][7] Acta Crystallographica. Link

-

American Elements. Manganese(II) Ammonium Sulfate Hexahydrate Properties and Safety. Link

-

Crystalls.info. Manganese(II)-ammonium sulfate Growth Protocols. Link[3]

-

ResearchGate. Solubility in manganese sulfate-ammonium sulfate-water system. (2024). E3S Web of Conferences.[4][8][9] Link

- Morgan, J.J. (2005). Kinetics of Reaction between O2 and Mn(II) Species in Aqueous Solutions. Geochimica et Cosmochimica Acta.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Manganese(II)-ammonium sulfate - Crystal growing [en.crystalls.info]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. americanelements.com [americanelements.com]

- 8. Solubility in manganese sulfate-ammonium sulfate-water system | E3S Web of Conferences [e3s-conferences.org]

- 9. e3s-conferences.org [e3s-conferences.org]

Using Manganese Tutton Salt as a Mn²⁺ Electron Paramagnetic Resonance (EPR) Reference Standard

Application Note

Introduction: The Need for Reliable EPR Standards

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the characterization of paramagnetic species, providing insights into the electronic structure and environment of unpaired electrons.[1] Quantitative EPR, which aims to determine the concentration of paramagnetic centers, is crucial in fields ranging from materials science to drug development.[1][2] The accuracy of these measurements hinges on the use of reliable and well-characterized reference standards.[1]

An ideal EPR standard should exhibit a stable and well-resolved signal, a known g-factor, and a predictable hyperfine splitting pattern. Manganese(II) ions (Mn²⁺) are particularly well-suited for this purpose due to their S = 5/2 electron spin state and I = 5/2 nuclear spin, which gives rise to a characteristic six-line hyperfine structure in the EPR spectrum.[1][3] When incorporated into a suitable diamagnetic host lattice, such as a Tutton salt, the Mn²⁺ ions are magnetically dilute, minimizing spin-spin interactions that can broaden the EPR signal.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of manganese Tutton salt, specifically ammonium manganese(II) sulfate hexahydrate ((NH₄)₂Mn(SO₄)₂·6H₂O), as a robust and reliable reference standard for Mn²⁺ EPR spectroscopy.

Manganese Tutton Salt: An Optimal Host for a Mn²⁺ EPR Standard

Tutton salts are a class of double salts with the general formula M'₂(M'')(XO₄)₂·6H₂O, where M' is a monovalent cation (e.g., NH₄⁺, K⁺) and M'' is a divalent metal ion (e.g., Mn²⁺, Mg²⁺, Zn²⁺).[4][5][6][7] They crystallize in a monoclinic system, providing a well-defined and reproducible crystal environment for the dopant ion.[4][8]

For EPR reference applications, a diamagnetic Tutton salt, such as ammonium zinc sulfate hexahydrate ((NH₄)₂Zn(SO₄)₂·6H₂O) or ammonium magnesium sulfate hexahydrate ((NH₄)₂Mg(SO₄)₂·6H₂O), is typically doped with a small amount of Mn²⁺.[9][10] This ensures that the Mn²⁺ ions are sufficiently separated to prevent significant dipolar broadening of the EPR lines, resulting in a sharp and well-resolved spectrum. The [Mn(H₂O)₆]²⁺ complex within the Tutton salt structure is a slightly distorted octahedron, which influences the fine structure of the EPR spectrum.[4]

Key Properties of Manganese Tutton Salt for EPR:

| Property | Description | Significance for EPR |

| Chemical Formula | (NH₄)₂Mn(SO₄)₂·6H₂O (or Mn²⁺ doped in an isostructural diamagnetic host) | Provides a consistent and reproducible chemical environment for the Mn²⁺ ion. |

| Crystal System | Monoclinic, Space Group P2₁/a | Ensures a well-defined and ordered lattice, leading to consistent spectral parameters.[4][8] |

| Mn²⁺ Ground State | ⁶S₅/₂ | With a half-filled d-shell, the orbital angular momentum is quenched, leading to a g-factor close to the free electron value (g ≈ 2.0023).[11] |

| Nuclear Spin (⁵⁵Mn) | I = 5/2 | Results in a characteristic and easily identifiable six-line hyperfine splitting pattern.[1] |

| Magnetic Dilution | Doping Mn²⁺ into a diamagnetic Tutton salt host minimizes spin-spin interactions. | Yields narrow EPR lines, allowing for precise g-factor and hyperfine splitting measurements. |

| Stability | The crystalline salt is stable under ambient conditions. | Ensures a long shelf-life and consistent performance as a reference standard. |

Protocol 1: Preparation of a Mn²⁺-Doped Tutton Salt EPR Standard